Product packaging for Antioxidant peptide A acetate(Cat. No.:)

Antioxidant peptide A acetate

Cat. No.: B14766602
M. Wt: 831.0 g/mol
InChI Key: PUXUXFDUHZMCGF-HXDXACSPSA-N
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Description

Overview of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Generation

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are byproducts of normal metabolic processes. ROS include the superoxide (B77818) radical (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). RNS include nitric oxide (NO•) and peroxynitrite (ONOO⁻). These molecules are generated from both endogenous sources, such as mitochondrial respiration and inflammatory responses, and exogenous sources like pollution and radiation. While they play roles in cellular signaling, their overproduction can be detrimental.

Biological Consequences of Oxidative Imbalance and Redox Dysregulation

An excess of ROS and RNS can lead to oxidative damage to crucial cellular components, including lipids, proteins, and nucleic acids. This damage is a contributing factor to cellular aging and a range of diseases. The disruption of the normal redox state can also impair cellular signaling pathways, leading to a cascade of adverse biological effects.

Classification and Modes of Action of Endogenous and Exogenous Antioxidants

Antioxidant defense systems can be broadly categorized as endogenous, which are produced by the body, and exogenous, which are obtained from the diet. Endogenous antioxidants include enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic molecules like glutathione. Exogenous antioxidants are found in various foods and include vitamins C and E, carotenoids, and polyphenols. These antioxidants can act by scavenging free radicals, chelating metal ions involved in radical formation, or by upregulating the expression of endogenous antioxidant enzymes.

Bioactive peptides, derived from food proteins or synthesized, represent a significant class of exogenous antioxidants. Their mechanisms of action are varied and depend on their amino acid composition and sequence. They can directly scavenge free radicals, chelate pro-oxidative metals, and modulate cell signaling pathways involved in the antioxidant response. nih.govnih.gov

Historical Context and Growing Significance of Bioactive Peptides as Natural Antioxidants

The study of bioactive peptides has gained considerable momentum over the past few decades. Initially recognized for their nutritional value, research has increasingly focused on their specific biological activities, including their antioxidant properties. nih.gov The growing interest in natural and food-derived compounds with health benefits has propelled research into identifying and characterizing novel antioxidant peptides from various sources. nih.gov These peptides are seen as promising alternatives to synthetic antioxidants due to their potential for high specificity and lower toxicity.

Positioning of Antioxidant Peptide A Acetate (B1210297) within the Current Landscape of Antioxidant Peptide Research

Due to a scarcity of specific research on "Antioxidant Peptide A Acetate," its precise positioning within the current landscape is based on the general understanding of synthetic antioxidant peptides. It is likely a synthetically derived peptide designed to exhibit antioxidant properties. Research in this area often focuses on creating peptides with specific amino acid sequences that are known to confer high antioxidant activity. The "acetate" component of its name indicates that it is the acetate salt of the peptide, a common formulation for improving solubility and stability.

The study of such specific, synthetic peptides contributes to a deeper understanding of the structure-activity relationships of antioxidant peptides. This knowledge is crucial for the rational design of novel and more potent antioxidant agents for various applications. The general methods for synthesizing such peptides often involve solid-phase peptide synthesis (SPPS), which allows for the precise construction of a desired amino acid sequence. ekb.egmdpi.comknepublishing.com

Research Findings on Antioxidant Peptides

The antioxidant capacity of peptides is intricately linked to their amino acid composition. Certain amino acids are known to contribute significantly to their radical scavenging and metal-chelating properties.

Amino AcidContribution to Antioxidant Activity
Tryptophan (Trp), Tyrosine (Tyr) Aromatic residues that can donate hydrogen atoms to free radicals. mdpi.comnih.gov
Histidine (His) Imidazole (B134444) ring can chelate metal ions and scavenge free radicals. nih.govmdpi.com
Cysteine (Cys), Methionine (Met) Sulfur-containing amino acids that can donate hydrogen atoms and react with free radicals. mdpi.commdpi.com
Proline (Pro) Can act as a hydroxyl radical scavenger. nih.gov
Hydrophobic Amino Acids (e.g., Val, Leu, Ile, Ala) Enhance the solubility of the peptide in lipids, allowing it to protect against lipid peroxidation. researchgate.net

This table presents a generalized summary of the roles of specific amino acids in the antioxidant activity of peptides, based on available scientific literature. This information is not specific to this compound due to the lack of direct research on this compound.

Antioxidant Activity of Various Peptides

The following table provides examples of antioxidant activities for different peptides, illustrating the range of potencies and assay methods used in this field of research.

Peptide SequenceSourceAntioxidant AssayResult (e.g., IC50)
Tyr-Leu-Tyr-AlaSyntheticDPPH radical scavenging4319.52 µg/ml knepublishing.com
Ser-Leu-Tyr-AlaSyntheticDPPH radical scavenging11130.04 µg/ml knepublishing.com
VariousSesame ByproductDPPH radical scavenging25.19–95.79% inhibition mdpi.com
VariousCornus officinalisDPPH radical scavenging48.47% scavenging rate mdpi.com

This table provides illustrative data on the antioxidant activity of various peptides from different sources and is not specific to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H58N12O9S2 B14766602 Antioxidant peptide A acetate

Properties

Molecular Formula

C33H58N12O9S2

Molecular Weight

831.0 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C31H54N12O7S2.C2H4O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;1-2(3)4/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);1H3,(H,3,4)/t19-,20-,21-,22-,23-,24-;/m0./s1

InChI Key

PUXUXFDUHZMCGF-HXDXACSPSA-N

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(=O)O.CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2

Origin of Product

United States

Generation, Isolation, and Purification of Antioxidant Peptide a Acetate

Methodologies for Antioxidant Peptide Production from Precursor Sources

Bioactive peptides like Antioxidant peptide A acetate (B1210297) are often found encrypted within the primary structure of larger proteins from various natural sources, including those of animal, plant, and marine origin. nih.govnih.gov To release these peptides and enable their biological activity, the peptide bonds within the parent protein must be cleaved. nih.gov This can be achieved through several methods, with enzymatic hydrolysis being a widely favored approach due to its specificity and mild reaction conditions. nih.govnih.gov

Enzymatic Hydrolysis of Protein Substrates

Enzymatic hydrolysis is a cornerstone technique for the production of bioactive peptides. nih.gov This method utilizes proteases, which are enzymes that catalyze the breakdown of proteins into smaller peptides and amino acids. gre.ac.uk The process is generally preferred over chemical hydrolysis as it avoids the use of harsh chemicals and extreme conditions that can destroy amino acids. nih.gov

The effectiveness of enzymatic hydrolysis in generating peptides with high antioxidant activity is highly dependent on several key parameters. The optimization of these factors is crucial for maximizing the yield and bioactivity of the target peptides.

The choice of enzyme type is a primary determinant of the final peptide composition and, consequently, the antioxidant capacity of the hydrolysate. nih.gov Different proteases exhibit different specificities, cleaving peptide bonds at specific amino acid residues. capes.gov.br Commonly used proteases for producing antioxidant peptides include alcalase, pepsin, trypsin, flavourzyme, and neutrase. researchgate.netnih.gov For instance, a study on defatted Camellia oleifera seed cake found that hydrolysates generated by alcalase showed the highest degree of hydrolysis and antioxidant activity. nih.gov

The pH and temperature of the hydrolysis reaction are critical as they directly impact enzyme activity. Each enzyme has an optimal pH and temperature range at which it functions most efficiently. For example, the optimal conditions for hydrolyzing tilapia frame protein involved different pH and temperature settings for various proteases, such as pH 8.5 and 55°C for alcalase and pH 2.0 and 37°C for pepsin. nih.govmdpi.com

The hydrolysis time and enzyme-to-substrate ratio also significantly influence the degree of hydrolysis (DH), which is the percentage of cleaved peptide bonds. A higher DH often correlates with a greater abundance of low-molecular-weight peptides, which may exhibit enhanced antioxidant activity. nih.gov However, prolonged hydrolysis does not always lead to better results, as it might break down active peptides into inactive smaller fragments or single amino acids. researchgate.net Optimization studies, often employing response surface methodology, are used to determine the ideal combination of these parameters. cabidigitallibrary.org For example, in the preparation of antioxidant peptides from Corbicula fluminea, the optimal conditions were found to be a neutral protease addition of 0.94%, a material to liquid ratio of 1:2, a pH of 2.6, a temperature of 54.70°C, and a time of 3.91 hours.

The substrate concentration can also affect the efficiency of the enzymatic reaction. Studies have shown that optimizing the substrate concentration is a key factor in maximizing the yield of bioactive peptides. cabidigitallibrary.org

The specificity of the protease used is a critical factor that dictates the amino acid sequence and size of the released peptides, which in turn determines their antioxidant activity. nih.gov Endopeptidases, which cleave peptide bonds within the protein chain, are often preferred for producing low-molecular-weight peptides known for strong antioxidant properties. nih.gov

Different proteases have distinct cleavage sites. For example, alcalase has a broad specificity, making it effective in generating a wide range of peptides. capes.gov.br Pepsin typically cleaves after phenylalanine and leucine (B10760876) residues, while trypsin is specific for lysine (B10760008) and arginine residues. capes.gov.br The sequential use of different proteases can also be a powerful strategy to increase the degree of hydrolysis and generate novel antioxidant peptides. nih.gov A study on casein hydrolysis demonstrated that a sequential treatment with alcalase and flavourzyme resulted in a higher degree of hydrolysis and greater antioxidant activity compared to using either enzyme alone. nih.gov

The specific amino acid sequence of Antioxidant peptide A acetate (Pro-His-Cys-Lys-Arg-Met) suggests that its release from a precursor protein would likely require a combination of proteases with varied specificities to cleave at the appropriate sites flanking this sequence.

Chemical Synthesis Approaches

Chemical synthesis offers a direct and precise way to produce peptides with a known amino acid sequence, such as this compound. nih.gov This method is particularly advantageous for producing shorter peptides and allows for the incorporation of unnatural amino acids or modifications. nih.gov The two primary strategies for chemical peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for chemically synthesizing peptides. ekb.eg Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com

The general workflow of SPPS for synthesizing this compound would be as follows:

Resin Attachment: The C-terminal amino acid, Methionine (Met), with its amino group protected, is covalently attached to the solid resin. peptide.com

Deprotection: The protecting group on the amino group of the attached Met is removed, typically using a reagent like piperidine (B6355638) in the case of Fmoc (fluorenylmethyloxycarbonyl) protecting groups. researchgate.net

Coupling: The next amino acid in the sequence, Arginine (Arg), with its amino group and side chain protected, is activated and coupled to the deprotected amino group of Met, forming a peptide bond. knepublishing.com

Washing: The resin is washed to remove excess reagents and by-products. researchgate.net

Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid (Lys, Cys, His, and Pro) in the sequence. researchgate.net

Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA). ekb.eg

Purification: The crude peptide is then purified, often using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). ekb.eg

The Fmoc strategy is a popular choice for SPPS due to its milder deprotection conditions. nih.gov

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, is the classical method of peptide synthesis where the reactions are carried out in a solution. nih.gov While it can be more time-consuming and require purification after each step, it is often advantageous for the large-scale production of peptides. nih.gov

In this approach, protected amino acids are coupled in a solution, and the resulting dipeptide is then purified before the next amino acid is added. nih.gov This process continues until the desired peptide sequence is achieved. Alternatively, smaller peptide fragments can be synthesized and then joined together in a process called segment condensation. nih.gov

The key principles of solution-phase synthesis involve the careful selection of protecting groups for the N-terminus, C-terminus, and reactive side chains of the amino acids to prevent unwanted side reactions. nih.gov After the synthesis is complete, a final deprotection step is performed to yield the final peptide. nih.gov

Microbial Fermentation and Biotransformation Pathways

Microbial fermentation is a significant pathway for generating antioxidant peptides from various protein sources. nih.gov This process utilizes microorganisms, such as lactic acid bacteria (LAB), to break down complex proteins into smaller, bioactive peptides through their enzymatic systems. nih.govnih.gov These peptides, which are inactive within the sequence of the parent protein, are released and can exhibit various biological activities, including antioxidant functions. nih.gov

The biotransformation process involves the use of microbial proteases to hydrolyze proteins, leading to the production of peptide mixtures. mdpi.com For instance, studies have demonstrated that LAB can produce peptides with antioxidant properties from different whey proteins through enzymatic digestion and microbial fermentation. nih.gov The resulting hydrolysates contain a variety of peptides, and the specific antioxidant activity is dependent on factors like the microbial strain used, the fermentation conditions, and the substrate protein. Fermentation is considered one of the primary methods for producing peptidic antioxidants from food proteins, alongside enzymatic hydrolysis and gastrointestinal digestion. mdpi.com This biotechnological approach is valued for its potential to enhance the economic benefits of the food industry and promote environmental sustainability. mdpi.com

Recombinant Expression and Genetic Engineering Strategies

Recombinant DNA technology and genetic engineering offer precise and controllable methods for producing specific antioxidant peptides. nih.gov This strategy involves identifying the amino acid sequence of a peptide with known antioxidant activity and then inserting the corresponding gene sequence into a suitable expression host, such as bacteria or yeast. nih.gov The host organism then serves as a bio-factory, producing large quantities of the desired peptide with a defined structure and high purity.

This approach allows for the targeted synthesis of functional peptides, providing a high degree of control over the final product's sequence and properties. nih.gov While enzymatic hydrolysis and fermentation release a mixture of peptides from a protein source, recombinant expression enables the production of a single, specific peptide sequence. nih.gov This is particularly advantageous for research into structure-activity relationships and for applications requiring a highly pure and characterized antioxidant peptide. nih.gov

Diverse Sources of Antioxidant Peptide Precursors

Antioxidant peptides are encrypted within larger protein molecules from a vast array of natural sources. mdpi.comnih.gov The release of these peptides through processes like enzymatic hydrolysis or fermentation unlocks their bioactive potential. nih.gov The selection of a precursor source is often guided by protein content, quality, and economic viability. nih.gov

Food-Derived Proteins (e.g., plant, animal, marine, dairy, egg)

A wide range of edible species serve as sources for precursor proteins that yield antioxidant peptides. nih.govresearchgate.net Bioactive peptides have been successfully isolated from numerous food proteins derived from plant, animal, marine, dairy, and egg sources. nih.govnih.gov These peptides are considered promising natural alternatives to synthetic antioxidants for use as food preservatives and in health-promoting applications. mdpi.com

Animal Sources : Proteins from animal sources, including milk caseins (e.g., lactotransferrin), are well-studied precursors for bioactive peptides. nih.gov For example, whey protein from fresh mare's milk has been treated with trypsin to produce antioxidant peptides. nih.gov

Plant Sources : Plant-based proteins are also a significant source. Mung bean meal protein, for instance, has been hydrolyzed to generate peptide fractions with notable antioxidant activity. peerj.com

Marine Sources : Seafood, including fish, algae, mollusks, and crustaceans, is another rich source of antioxidant peptide precursors. nih.gov

Egg Sources : Egg white proteins have been shown to yield antioxidant peptides, with certain treatments enhancing their activity. mdpi.com

Table 1: Examples of Food-Derived Antioxidant Peptides

Protein Source Hydrolysis Method/Enzyme Key Findings Reference(s)
Fresh Mare's Milk Whey Protein Trypsin Enzyme Peptides with a molecular weight >10 kDa showed the strongest antioxidant activity. nih.gov
Mung Bean Meal Protein Bromelain The peptide fraction with a molecular weight <1 kDa exhibited the highest DPPH radical scavenging activity. peerj.com

Agricultural and Industrial By-products (e.g., fruit residues, woody oil resources, feather waste)

The valorization of by-products from agriculture and food processing represents a sustainable and economically viable strategy for producing antioxidant peptides. mdpi.comnih.gov These materials are often rich in protein and other bioactive compounds and their use helps to reduce waste and create value-added products. mdpi.com

Fruit and Vegetable Residues : The industrial processing of fruits and vegetables like grapes, tomatoes, and potatoes generates by-products that can be used to formulate food products with enhanced antioxidant properties due to the presence of hydrolyzed peptides. mdpi.com For example, grape pomace and spent coffee grounds have been identified as having significant antioxidant capacity. mdpi.com

Woody Oil Resources : By-products from the production of oil from woody plants, such as seeds or fruit residues, can be used to generate potent antioxidant peptides through enzymatic methods. nih.gov These peptides not only add value to the oil production process but also promote the effective use of agricultural by-products. nih.gov

Cereal Brans : Red and purple rice brans are by-products of rice milling that contain bioactive compounds with demonstrated antioxidant potential. researchgate.netresearchgate.net

Table 2: Antioxidant Potential in Agricultural and Industrial By-products

By-product Source Bioactive Component Class Finding Reference(s)
Grape Pomace Procyanidins, Phenolic Compounds Exhibits significant antioxidant capacity. mdpi.commdpi.com
Spent Coffee Grounds Phenolic Compounds Identified as having a high antioxidant capacity. mdpi.com
Corn Cobs Not specified Multi-enzyme hydrolysis enhances antioxidant potential. mdpi.com
Woody Oil Resource By-products Peptides Can be processed to produce potent antioxidant peptides. nih.gov

Advanced Techniques for Isolation and Purification of this compound

Following the generation of crude protein hydrolysates, a multi-step purification process is required to isolate and enrich the target antioxidant peptides. This typically involves a combination of techniques to separate peptides based on various physicochemical properties.

Membrane Filtration (e.g., Ultrafiltration for molecular weight fractionation)

Membrane filtration is a cornerstone technology in the purification and fractionation of bioactive peptides. pepdoopeptides.com It is a pressure-driven process that uses semi-permeable membranes to separate components based on size. pepdoopeptides.com Ultrafiltration (UF), in particular, is widely used after enzymatic hydrolysis to fractionate peptides according to their molecular weight. pepdoopeptides.comresearchgate.net This technique is effective for separating peptides, often with molecular weight cut-offs (MWCO) ranging from 1 kDa to 30 kDa. nih.govresearchgate.net

The primary goals of using UF in this context are to remove larger, undigested proteins and enzymes, concentrate the peptide fraction, and, most importantly, to fractionate the peptides into different molecular weight ranges. pepdoopeptides.com Studies have consistently shown that the antioxidant activity of a peptide hydrolysate is often concentrated in fractions of a specific molecular weight. nih.govpeerj.com For example, in a study on mare's milk, the peptide fraction with a molecular weight greater than 10 kDa had the strongest antioxidant activity. nih.gov Conversely, for mung bean protein hydrolysates, the fraction with a molecular weight below 1 kDa showed the highest activity. peerj.com This demonstrates the critical role of UF in selectively enriching for the most potent antioxidant peptides, leading to products with enhanced purity and bioactivity. researchgate.net

Table 3: Research Findings on Ultrafiltration for Antioxidant Peptide Fractionation

Original Protein Source UF Membrane MWCO Fraction with Highest Antioxidant Activity Reference(s)
Fresh Mare's Milk >10 kDa >10 kDa nih.gov
Mung Bean Meal Protein <1 kDa, 1-3 kDa, 3-5 kDa, 5-10 kDa <1 kDa peerj.com

Table of Compounds Mentioned

Compound Name
This compound
Lactotransferrin
Pinocembrin
Ferulic acid
3,5-di-tert-butyl-4-hydroxybenzaldehyde
Monoolein
1-Linoleoyl glycerol
Palmitoyl ethanolamide
Acarbose
Vitamin C
2,2'-methylenebis(dibenzo[b,d]thiophene)
Vanillic acid
p-coumaric acid
Protocatechuic acid
Caffeic acid
Catechin
Quercetin

Chromatographic Separations

The purification of antioxidant peptides from complex mixtures, such as protein hydrolysates, is a critical step to isolate the specific peptides responsible for the antioxidant activity. Chromatographic techniques are central to this process, separating peptides based on their distinct physicochemical properties such as size, charge, and hydrophobicity. A multi-step chromatographic approach is often employed to achieve high purity. nih.gov

Gel Filtration Chromatography (Size-Exclusion Chromatography)

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a widely used method for separating molecules based on their size or molecular weight. researchgate.netnih.gov This technique is often used as an initial purification step after preliminary fractionation methods like ultrafiltration. researchgate.netmdpi.com The principle of SEC involves passing the peptide mixture through a column packed with a porous gel matrix. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. researchgate.net

This method is effective for desalting protein solutions and for the group separation of biological extracts and protein hydrolysates. nih.gov For instance, in the purification of antioxidant peptides from tilapia frame protein hydrolysate, a fraction with a molecular weight of less than 1 kDa was further purified using a Sephadex G-25 gel chromatography column. mdpi.com Similarly, antioxidant peptides from perilla seed protein hydrolysates were separated using a Sephadex G-25 column, where the fraction with the lowest molecular weight exhibited the highest radical-scavenging activity. plos.org

The selection of the gel is crucial and depends on the molecular weight range of the peptides to be separated. Sephadex G-series (e.g., G-15, G-25, G-50) are commonly used materials for this purpose. mdpi.comresearchgate.netmdpi.com

Table 1: Examples of Gel Filtration Chromatography in Antioxidant Peptide Purification

Peptide Source Column Type Fraction with Highest Activity Reference
Tilapia Frame Protein Sephadex G-25 C3 (IC50 value: 280.97 µg/mL for hydroxyl radical scavenging) mdpi.com
Defatted Walnut Sephadex G-15 F3-3-2 (Highest DPPH radical-scavenging activity) researchgate.net
Schizochytrium limacinum Sephadex G-25 Fraction A (DPPH scavenging rate of 70.80% at 0.5 mg/mL) nih.gov
Ion-Exchange Chromatography (Cation and Anion Exchange)

Ion-exchange chromatography (IEX) separates molecules based on their net surface charge at a specific pH. researchgate.net This technique is highly effective for purifying peptides and is often used after initial separation steps like ultrafiltration or gel filtration. researchgate.netnih.gov The separation is based on the reversible interaction between the charged peptides and the oppositely charged stationary phase of the chromatography column. researchgate.net

There are two main types of ion-exchange chromatography:

Anion-exchange chromatography: uses a positively charged stationary phase to bind negatively charged peptides (anions).

Cation-exchange chromatography: uses a negatively charged stationary phase to bind positively charged peptides (cations). tandfonline.com

Peptides are loaded onto the column at a specific pH where they carry a net charge that allows them to bind to the stationary phase. They are then eluted by changing the pH or by increasing the concentration of a salt solution, which competes with the peptides for binding to the stationary phase. researchgate.net For example, SP Sephadex C-25, a strong cation exchanger, has been used to separate antioxidant peptides from tilapia frame protein hydrolysates. mdpi.com In another study, a DEAE-cellulose anion exchange column was used to isolate fractions with strong antioxidant activity. researchgate.netresearchgate.net

Table 2: Application of Ion-Exchange Chromatography in Antioxidant Peptide Purification

Peptide Source Chromatography Type Column Resin Elution Conditions Reference
Tilapia Frame Protein Cation Exchange SP-Sephadex C-25 Stepwise gradient of NaCl (0, 0.1, 0.4, 0.8, 1.5 M) in acetate buffer mdpi.com
Fertilized Eggs Anion Exchange DEAE cellulose (B213188) 52 Not specified researchgate.net
Oat Globulin Cation Exchange 732 cation exchange column 0.2 mol L−1 ammonia (B1221849) water tandfonline.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the final purification and analysis of peptides. harvardapparatus.comnih.gov It separates molecules based on their hydrophobicity. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are eluted from the column by a gradient of increasing organic solvent concentration (e.g., acetonitrile) in an aqueous mobile phase, with more hydrophobic peptides being retained longer on the column. harvardapparatus.comnih.gov

RP-HPLC offers high resolution and is capable of separating peptides that differ by only a single amino acid. mdpi.com This makes it an indispensable tool for obtaining highly purified antioxidant peptides for subsequent identification and characterization. nih.govmdpi.com Common stationary phases for peptide separation include silica-based materials bonded with alkyl chains such as C8 or C18. nih.govchromatographytoday.com The mobile phase often contains an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govmdpi.com

For example, after initial purification steps, antioxidant peptides from pea protein hydrolysates were purified using an XselectTM CSH130 C18 column. mdpi.com Similarly, peptides from purple speckled kidney bean were purified using RP-HPLC to obtain three components with high DPPH free radical scavenging ability. nih.govnih.gov

Table 3: Parameters for RP-HPLC Purification of Antioxidant Peptides

Peptide Source Column Mobile Phase A Mobile Phase B Elution Gradient Reference
Pea Protein Hydrolysates XselectTM CSH130 (4.6 × 150 mm, 3.5 μm) 2% acetonitrile (B52724) with 0.065% TFA 80% acetonitrile with 0.05% TFA Linear gradient of 0–40% B over 45 min mdpi.com
Schizochytrium limacinum Waters C18 (150 mm × 4.6 mm, 5 μm) 0.1% aqueous TFA 0.1% TFA in acetonitrile Not specified nih.gov
Macroporous Resin Adsorption Chromatography

Macroporous resin adsorption chromatography is an effective technique for the separation and purification of various active ingredients, including peptides. nih.govfrontiersin.org These resins are non-ionic, porous polymers that separate molecules based on adsorption and the molecular sieve principle. researchgate.net This method is considered advantageous due to its convenience, low operational cost, and reduced solvent consumption. rsc.org

The process involves two main steps: adsorption and desorption. The peptide solution is passed through the resin bed, where the peptides are adsorbed onto the surface of the resin. After washing to remove unbound impurities, the adsorbed peptides are eluted with a suitable solvent, often an alcohol solution like ethanol. nih.govfrontiersin.org

For instance, macroporous resin was used to purify antioxidant peptides from the protein hydrolysate of purple speckled kidney bean. The XAD-7HP resin was found to be the most effective, with optimal adsorption at pH 7 and desorption with 60% ethanol. nih.govfrontiersin.org This technique has shown potential in enriching small molecular weight peptides from protein hydrolysates. researchgate.net

Table 4: Optimal Conditions for Macroporous Resin Purification of Antioxidant Peptides from Purple Speckled Kidney Bean

Parameter Optimal Condition Result Reference
Resin Type XAD-7HP Best purification material nih.govfrontiersin.org
Adsorption pH 7.0 Adsorption capacity of 11.93 ± 0.11 mg/mL nih.govfrontiersin.org
Adsorption Time 24 hours Highest adsorption nih.govfrontiersin.org
Desorption Solvent 60% Ethanol Desorption capacity of 5.24 ± 0.04 mg/mL nih.govfrontiersin.org

Freeze-Drying and Lyophilization Techniques

Freeze-drying, or lyophilization, is a crucial final step in the purification process of peptides. uk-peptides.com It is a gentle drying method used to convert the purified peptide solution into a stable, solid powder. manufacturingchemist.comhealthcare-mittelhessen.eu This process is essential because peptides in liquid form can be unstable and prone to degradation, which can lead to a loss of biological activity. uk-peptides.comoptima-packaging.com

The lyophilization process involves three main stages:

Freezing: The peptide solution is frozen to convert the water into ice. uk-peptides.com

Primary Drying (Sublimation): The frozen sample is placed under a vacuum, causing the ice to turn directly into vapor without passing through a liquid phase. This removes the majority of the water. uk-peptides.commanufacturingchemist.com

Secondary Drying: Any remaining unfrozen water is gently removed by further reducing the pressure and slightly increasing the temperature. uk-peptides.com

The resulting lyophilized product, often referred to as a "cake," is a fine powder that is stable for long-term storage and easy to handle and transport. uk-peptides.comhealthcare-mittelhessen.euoptima-packaging.com The dry state protects the peptides from hydrolysis and oxidation. polarispeptides.com Before use, the lyophilized peptide can be easily reconstituted in a suitable solvent to a precise concentration. uk-peptides.com This technique is widely applied after the final chromatographic purification step to obtain the pure, solid antioxidant peptide. nih.govplos.orgnih.gov In some cases, if the peptide is in an acetate salt form from the purification buffers, lyophilization can help in removing excess volatile acetic acid. researchgate.net

Structural Elucidation and Advanced Characterization of Antioxidant Peptide a Acetate

Spectroscopic and Spectrometric Methodologies for Primary Sequence Determination

The primary structure, or amino acid sequence, is the foundational blueprint of a peptide. Its determination is a critical first step in its complete characterization. Modern mass spectrometry techniques have become indispensable tools for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of peptides. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. In the context of antioxidant peptides, LC-MS/MS is instrumental in both identifying the amino acid sequence and quantifying the acetate (B1210297) content in pharmaceutical preparations. nih.gov

The process typically involves the enzymatic digestion of the peptide, followed by separation of the resulting fragments using liquid chromatography. These fragments are then introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. Through a process of fragmentation and analysis of the resulting product ions, the amino acid sequence of the original peptide can be deduced. researchgate.net For instance, in the analysis of antioxidant peptides from cooked eggs, LC-MS/MS was used to identify novel peptide sequences such as ESKPV, DSTRTQ, DKLPG, and DVYSF. researchgate.net

Furthermore, a validated LC-MS/MS method has been developed for the quantitative determination of acetate in pharmaceutical peptide preparations. nih.gov This method utilizes reversed-phase C18-chromatography to elute acetate ions under acidic conditions, followed by post-column infusion of an ammonium (B1175870) hydroxide (B78521) solution. nih.gov The method has demonstrated high precision, with an intra- and inter-day relative standard deviation (RSD) of less than 5%. nih.gov

A key advantage of LC-MS/MS is its ability to simultaneously provide qualitative and quantitative information about the peptide and its counter-ions from a single analysis. nih.gov

Table 1: Identified Antioxidant Peptides from Cooked Eggs using LC-MS/MS This table is interactive and allows for sorting and filtering of data.

Fraction Peptide Sequence Molecular Weight (Da)
F1-3-4 ESKPV 559.32
F1-3-4 DSTRTQ 707.31
F1-3-5 DKLPG 529.28
F1-3-5 DVYSF 630.29

Data sourced from ResearchGate. researchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is another high-resolution mass spectrometry technique that is increasingly being used for the identification and characterization of novel antioxidant peptides. QTOF-MS combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high sensitivity and mass accuracy.

This technique has been successfully employed to identify novel antioxidant peptides from various vegetable protein sources after enzymatic and microbial hydrolysis. nih.gov In such studies, protein hydrolysates are separated, and the fractions with the highest antioxidant activity are analyzed by nanoLC-ESI-QTOF-MS to identify the peptide sequences. nih.gov For example, peptides like VLPPQQQY, TVTSLDLPVLRW, VTSLDLPVLRW, and FVPY were identified from vegetable proteins and were found to possess significant antioxidant activity. nih.gov

The high resolution and accuracy of QTOF-MS make it particularly suitable for distinguishing between peptides with very similar masses and for confirming the elemental composition of the identified peptides. q2labsolutions.com

Analysis of Amino Acid Composition

The amino acid composition of a peptide is a critical determinant of its antioxidant activity. nih.govmdpi.com The presence of certain amino acids can significantly influence the peptide's ability to scavenge free radicals and chelate metal ions. nih.gov

The analysis of amino acid composition is typically performed by hydrolyzing the peptide into its constituent amino acids, followed by their separation and quantification using techniques like high-performance liquid chromatography (HPLC). nih.gov The process involves complete hydrolysis of the peptide, often using 6 N HCl at elevated temperatures, followed by derivatization of the amino acids to make them detectable. nih.gov

Research has shown that a high proportion of hydrophobic amino acids is often found in peptides with high antioxidant activity. nih.gov Additionally, the presence of specific amino acids like proline and negatively charged amino acids can contribute to activities such as ACE-inhibition. nih.gov

Table 2: General Amino Acid Composition and its Influence on Antioxidant Activity This table is interactive and allows for sorting and filtering of data.

Amino Acid Type Contribution to Antioxidant Activity Reference
Hydrophobic Amino Acids Key factor in radical scavenging ability nih.gov
Aromatic Amino Acids (e.g., Tyr, Trp, Phe) Can donate protons to electron-deficient radicals nih.gov
Sulfur-containing Amino Acids (e.g., Cys, Met) Can be oxidized, thus protecting other molecules medchemexpress.com

Conformational Analysis and Secondary/Tertiary Structure Prediction

While the primary sequence is crucial, the three-dimensional conformation of a peptide, including its secondary and tertiary structure, also plays a role in its biological activity.

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a peptide. nih.gov The resulting CD spectrum provides information about the proportions of different secondary structural elements like α-helices, β-sheets, and random coils. nih.gov

For antioxidant peptides, CD spectroscopy can be used to investigate conformational changes that may occur upon interaction with other molecules or changes in the environment. nih.gov It has been observed that an increase in the random coil content of a peptide's secondary structure can lead to enhanced antioxidant activity. nih.gov It is important to note that for smaller peptides, the secondary structure may be a less significant factor in their antioxidant capacity compared to their amino acid composition and sequence. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. uzh.ch By analyzing the interactions between atomic nuclei within the peptide, NMR can provide detailed information about bond connectivities, dihedral angles, and inter-proton distances, which are then used to calculate the peptide's structure. uzh.ch

For antioxidant peptides, ¹H NMR can be used to study the structure-activity relationship. nih.gov For example, it was used alongside other techniques to understand the enhancement mechanism of dual-peptides, revealing that an increase in the random crimp degree of the secondary structure was responsible for the enhanced antioxidant activity. nih.gov While NMR is a powerful tool, it generally requires higher sample concentrations compared to mass spectrometry. uzh.ch

Purity and Homogeneity Assessment

The rigorous assessment of purity and homogeneity is a critical step in the characterization of any synthetic or isolated peptide to ensure that the observed biological activity can be unequivocally attributed to the compound of interest. For Antioxidant Peptide A Acetate, a combination of chromatographic and spectrometric techniques is employed to establish its identity and quantify any potential impurities.

The most widely utilized method for determining the purity of synthetic peptides, including this compound, is High-Performance Liquid Chromatography (HPLC). Specifically, reverse-phase HPLC (RP-HPLC) is the standard. This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is commonly used, and the separation is achieved by a gradient of an organic solvent, such as acetonitrile (B52724), in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). The peptide and any impurities are detected by UV absorbance, typically at a wavelength of 214 or 220 nm, where the peptide bond absorbs light. The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of ≥95% or ≥99% for this peptide as determined by HPLC. americanchemicalsuppliers.comresearchgate.net

Mass spectrometry (MS) is another indispensable tool for assessing the homogeneity of this compound. By measuring the mass-to-charge ratio (m/z) of the ionized peptide, MS can confirm its molecular weight. A high-resolution mass spectrometer can provide a highly accurate mass measurement, which serves as strong evidence of the peptide's identity and homogeneity. The presence of a single, dominant peak at the expected m/z for this compound indicates a homogenous sample. Any additional peaks could signify the presence of impurities, such as deletion sequences from solid-phase peptide synthesis or modifications that occurred during synthesis or storage.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful, two-dimensional analysis. dost.gov.phresearchgate.netresearchgate.netresearchgate.net This technique separates the components of a sample by HPLC before they are introduced into the mass spectrometer for detection. This allows for the assignment of molecular weights to each peak in the HPLC chromatogram, providing a high degree of confidence in both the purity and identity of this compound. Research studies investigating the composition of complex natural extracts, for instance from rice, have utilized LC-MS to identify the presence of this compound. dost.gov.phresearchgate.netresearchgate.netresearchgate.net

The following data tables are representative of the types of analytical results obtained during the purity and homogeneity assessment of a synthetic peptide like this compound.

Table 1: Representative HPLC Purity Analysis of this compound

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time 15.2 min

| Purity | 98.5% |

Table 2: Representative Mass Spectrometry Data for this compound

Parameter Value
Instrument ESI-QTOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Calculated Molecular Weight 831.02 g/mol
Observed [M+H]⁺ 832.03 m/z

| Homogeneity | Single major peak observed |

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile

Mechanistic Pathways of Antioxidant Action for Antioxidant Peptide a Acetate

Direct Free Radical Scavenging Properties

One of the principal ways Antioxidant Peptide A Acetate (B1210297) mitigates oxidative stress is by directly scavenging free radicals. This is accomplished through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com These processes allow the peptide to neutralize reactive oxygen and nitrogen species (ROS/RNS), which are highly unstable molecules that can cause significant damage to cells and tissues. nih.gov

Hydrogen Atom Transfer (HAT) Mechanism

The Hydrogen Atom Transfer (HAT) mechanism is a key process by which Antioxidant Peptide A Acetate neutralizes free radicals. In this pathway, the peptide donates a hydrogen atom to a radical, thereby stabilizing it and preventing it from causing further damage. researchgate.netnih.gov The effectiveness of the HAT mechanism is largely dependent on the bond dissociation energy of the hydrogen-donating group within the peptide's structure. nih.gov Certain amino acid residues, such as tyrosine, are particularly effective hydrogen donors and are believed to play a significant role in the HAT activity of antioxidant peptides. researchgate.net Assays like the Oxygen Radical Absorbance Capacity (ORAC) are commonly used to measure an antioxidant's ability to scavenge radicals via the HAT mechanism. nih.gov

Single Electron Transfer (SET) Mechanism

In addition to donating a hydrogen atom, this compound can also neutralize free radicals through the Single Electron Transfer (SET) mechanism. nih.govmdpi.com This process involves the transfer of a single electron from the peptide to the radical species, which reduces its reactivity. The efficacy of the SET mechanism is influenced by the ionization potential of the peptide. nih.govresearchgate.net Peptides containing specific amino acid residues like cysteine, histidine, and tryptophan have been shown to exhibit strong antioxidant activity through the SET pathway. researchgate.net Common assays used to evaluate SET-based antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govnih.gov It is important to note that the HAT and SET mechanisms often occur simultaneously, with the dominant pathway being influenced by factors such as the antioxidant's structure and the reaction environment. nih.gov

Direct Quenching of Reactive Oxygen and Nitrogen Species (ROS/RNS)

This compound is capable of directly quenching a variety of harmful reactive oxygen and nitrogen species (ROS/RNS). These highly reactive molecules, if left unchecked, can lead to cellular damage through processes like lipid peroxidation and DNA mutations. nih.gov The peptide can neutralize superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (•OH), which are among the most damaging ROS. nih.gov While superoxide is a precursor to more potent ROS, the hydroxyl radical is particularly destructive. nih.gov The quenching of hydroxyl radicals is often associated with the hydrogen atom transfer ability of the antioxidant. nih.gov By directly interacting with and deactivating these species, this compound helps to maintain cellular redox homeostasis and protect against oxidative stress-induced damage. mdpi.com

Transition Metal Ion Chelation

Another significant antioxidant mechanism of this compound is its ability to chelate transition metal ions. rsc.org Pro-oxidative metal ions, such as ferrous iron (Fe²⁺) and cupric copper (Cu²⁺), can catalyze the formation of highly reactive free radicals through reactions like the Fenton and Haber-Weiss reactions. rsc.orgresearchgate.net By binding to these metal ions, the peptide effectively sequesters them, preventing their participation in these damaging oxidative processes. rsc.orgtmrjournals.com

PropertyDescriptionSupporting Evidence
Fe²⁺ Chelating Activity The ability to bind with ferrous iron (Fe²⁺), preventing it from participating in the Fenton reaction which generates highly reactive hydroxyl radicals.Peptides containing specific amino acid residues can effectively chelate Fe²⁺. researchgate.nettmrjournals.com
Cu²⁺ Chelating Activity The capacity to sequester cupric copper (Cu²⁺), another catalyst for oxidative reactions.Enzymatic hydrolysis of proteins can yield peptide fractions with significant Cu²⁺ chelating abilities. researchgate.net

Modulation of Enzymatic Activities

Beyond its direct scavenging and chelating activities, this compound also contributes to cellular protection by modulating the activity of key enzymes involved in the endogenous antioxidant defense system.

Enhancement of Endogenous Antioxidant Enzyme Expression and Activity

A crucial aspect of the antioxidant action of this compound is its ability to enhance the expression and activity of the body's own antioxidant enzymes. mdpi.comsemanticscholar.org This is a more indirect but highly effective long-term strategy for combating oxidative stress. The primary enzymes in this first line of defense include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). tandfonline.comconsensus.app

Superoxide Dismutase (SOD): This enzyme catalyzes the conversion of the superoxide radical (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. nih.gov

Catalase (CAT): CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the accumulation of this potentially harmful ROS. nih.gov

Glutathione Peroxidase (GPx): GPx also works to reduce hydrogen peroxide and other organic hydroperoxides to harmless products like water and alcohols. tandfonline.comnih.gov

Research has shown that certain bioactive peptides can upregulate the expression of these vital enzymes. mdpi.comsemanticscholar.org This is often achieved through the activation of the Keap1-Nrf2 signaling pathway. semanticscholar.orgnih.gov Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1. acs.org However, in the presence of oxidative stress or certain bioactive molecules like antioxidant peptides, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govacs.org There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased transcription and subsequent protein synthesis. nih.govacs.org By activating this pathway, this compound can bolster the cell's long-term capacity to neutralize ROS and maintain redox balance. mdpi.comsemanticscholar.org

EnzymeFunctionEffect of this compound
Superoxide Dismutase (SOD) Converts superoxide radicals to hydrogen peroxide and oxygen. nih.govEnhances expression and activity. mdpi.comsemanticscholar.org
Catalase (CAT) Decomposes hydrogen peroxide into water and oxygen. nih.govEnhances expression and activity. mdpi.comsemanticscholar.org
Glutathione Peroxidase (GPx) Reduces hydrogen peroxide and organic hydroperoxides. tandfonline.comEnhances expression and activity. mdpi.comsemanticscholar.org
Superoxide Dismutase (SOD)

No specific research findings detailing the direct interaction or modulation of Superoxide Dismutase (SOD) activity by this compound were identified in the available literature.

Catalase (CAT)

There is no specific information available in the public domain regarding the effect of this compound on Catalase (CAT) activity.

Glutathione S-Transferase (GST)

Specific studies on the influence of this compound on Glutathione S-Transferase (GST) activity are not currently available in the public literature.

Glutathione Peroxidase (GSH-Px)

Detailed research on the mechanistic pathway involving this compound and Glutathione Peroxidase (GSH-Px) has not been identified in the reviewed sources.

Inhibition of Pro-Oxidant Enzyme Activities

While direct inhibitory data is sparse, computational analyses suggest a potential role for this compound in modulating pro-oxidant enzymes.

Myeloperoxidase (MPO)

Specific research detailing the inhibitory effects of this compound on Myeloperoxidase (MPO) activity is not available in the public scientific literature.

NADPH Oxidases (NOX)

In a computational study analyzing the antioxidant potential of compounds from Oryza sativa var. Pulu Mandoti, a local Indonesian "golden rice," this compound was used as a reference antioxidant compound. dost.gov.ph The study performed in silico molecular docking against target proteins, including NADPH oxidase. dost.gov.ph While detailed binding affinities for this compound were not explicitly provided in the abstract, it was noted as having the highest coefficient value (0.68) for drug properties similarity among the antioxidants evaluated. dost.gov.phresearchgate.netresearcher.life The study suggested that the NADPH oxidase protein has a catalytic site at residue 695A(TRP695), where all analyzed compounds, including the controls, were predicted to interact. dost.gov.ph This suggests a potential interaction site for antioxidant compounds, though direct evidence of this compound's inhibitory mechanism at this site is not provided.

Regulation of Cellular Signaling Pathways Involved in Oxidative Stress Response

The antioxidant effects of peptides like this compound are often mediated through their interaction with complex cellular signaling networks that govern the response to oxidative stress.

Nrf2/ARE (Antioxidant Response Element) Pathway Activation

The Nrf2/ARE pathway is a primary defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. nih.govnih.gov This leads to the production of a suite of protective enzymes. nih.gov

While direct studies on this compound's activation of the Nrf2/ARE pathway are not extensively available, the presence of specific amino acids in its sequence, such as cysteine and methionine, suggests a potential role. mdpi.com Cysteine residues are known to be critical for the antioxidant response, and their modification can influence the Keap1-Nrf2 interaction. nih.gov Methionine can be oxidized to methionine sulfoxide, a process that contributes to antioxidant activity. mdpi.com The ability of the peptide to scavenge ROS could also indirectly influence this pathway by altering the cellular redox state, a key trigger for Nrf2 activation. mol-scientific.comnih.gov

PI3K/Akt Pathway Modulation

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. nih.gov It can be activated by various growth factors and cytokines and plays a role in protecting cells from apoptosis induced by oxidative stress. nih.gov There is evidence of crosstalk between the PI3K/Akt and Nrf2 pathways, where Akt can phosphorylate and activate Nrf2, thereby enhancing the antioxidant response.

Although specific research on the modulation of the PI3K/Akt pathway by this compound is limited, the general class of antioxidant peptides has been shown to exert protective effects through this pathway. The presence of arginine and lysine (B10760008), positively charged amino acids, may facilitate interactions with cell membranes and receptors, potentially influencing signaling cascades like PI3K/Akt. wikipedia.org

AMPK and JAK/STAT Signaling Pathway Interactions

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis and has been linked to the oxidative stress response. frontiersin.org The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling and is involved in inflammation and immune responses, which are often linked to oxidative stress. nih.govnih.gov

Currently, there is a lack of direct evidence from scientific literature detailing the interaction of this compound with the AMPK and JAK/STAT signaling pathways. Further research is required to elucidate any potential modulatory effects of this specific peptide on these important cellular signaling cascades.

Inhibition of Lipid Peroxidation and DNA Damage

Oxidative stress can lead to significant cellular damage, including the peroxidation of lipids in cell membranes and damage to DNA. Antioxidant peptides can mitigate this damage through direct and indirect mechanisms.

Structure Activity Relationship Sar Studies of Antioxidant Peptide a Acetate

Influence of Amino Acid Composition on Antioxidant Potency

The type and properties of the constituent amino acids in a peptide chain are fundamental to its antioxidant activity. mdpi.com Specific amino acid residues contribute to the peptide's ability to scavenge free radicals, chelate pro-oxidative metals, and donate hydrogen or electrons. researchgate.netmdpi.com The antioxidant potential of Antioxidant Peptide A Acetate (B1210297) is therefore a composite of the individual contributions of its amino acid residues.

Hydrophobic amino acids are critical components that significantly enhance the antioxidant potency of peptides. nih.gov Residues such as Leucine (B10760876) (Leu), Isoleucine (Ile), Proline (Pro), Phenylalanine (Phe), Valine (Val), Methionine (Met), Glycine (Gly), and Alanine (B10760859) (Ala) are frequently found in potent antioxidant peptides. mdpi.comnih.gov Their primary contribution lies in increasing the peptide's hydrophobicity, which facilitates its interaction with lipid-based cellular structures like membranes. mdpi.comresearchgate.net This enhanced solubility in the lipid phase allows the peptide to more effectively access and neutralize lipid-free radicals, thereby inhibiting lipid peroxidation. nih.govsemanticscholar.org

Peptides with a high proportion of hydrophobic amino acids often exhibit greater antioxidant activity. nih.gov For instance, the presence of hydrophobic amino acids can enhance the interaction between the peptide and hydrophobic targets, leading to increased bioavailability and more effective engagement with oxidants. researchgate.netsemanticscholar.org Furthermore, the cleavage of proteins during hydrolysis often exposes internal hydrophobic amino acids, which can increase the antioxidant capacity of the resulting peptides.

Table 1: Role of Hydrophobic Amino Acids in Antioxidant Activity

Amino Acid Abbreviation Key Role in Antioxidant Activity
Leucine Leu Increases hydrophobicity, facilitates interaction with lipid radicals. nih.govmdpi.com
Isoleucine Ile Contributes to the hydrophobic micro-environment. nih.gov
Proline Pro Interrupts secondary structures, increasing residue availability; radical scavenging. nih.gov
Phenylalanine Phe Increases hydrophobicity; acts as an electron donor. mdpi.commdpi.com
Valine Val Enhances interaction with fatty acids; often found at active terminals. semanticscholar.orgmdpi.com
Methionine Met Acts as a radical scavenger and hydrogen donor. nih.govnih.gov
Glycine Gly Contributes to forming a favorable hydrophobic micro-environment. nih.gov
Alanine Ala Increases hydrophobicity, contributing to peroxyl radical scavenging.

Aromatic amino acids, which include Tyrosine (Tyr), Tryptophan (Trp), and Phenylalanine (Phe), are potent contributors to antioxidant activity due to their unique chemical structures. mdpi.commdpi.com The phenolic group of Tyrosine and the indole (B1671886) group of Tryptophan can readily donate protons (hydrogen atoms) or electrons to electron-deficient radicals, effectively neutralizing them. mdpi.comnih.gov After donating a proton, the aromatic ring structure allows for the delocalization of the unpaired electron, forming a stable phenoxy or indolyl radical, which prevents the propagation of radical chain reactions. semanticscholar.orgnih.gov

Sulfur-containing amino acids, namely Cysteine (Cys) and Methionine (Met), play a vital role in the antioxidant defense system. nih.gov The thiol group (-SH) in Cysteine and the thioether group in Methionine are readily oxidized, making them effective radical scavengers. researchgate.netresearchgate.net Cysteine is a particularly potent antioxidant, with its sulfhydryl group capable of donating a hydrogen atom to neutralize free radicals. nih.govmdpi.com It is a key component of glutathione (B108866), a major intracellular antioxidant. numberanalytics.com

Methionine also contributes significantly to antioxidant activity. nih.gov It can be oxidized to methionine sulfoxide, a reaction that effectively neutralizes reactive oxygen species. nih.gov This sacrificial oxidation protects other, more critical cellular components from damage. The antioxidative activities of sulfur-containing compounds generally follow a trend where the more reduced forms are stronger antioxidants. nih.gov Peptides containing Cys have demonstrated superior superoxide (B77818) radical (O₂•⁻) scavenging activity. nih.gov

Acidic amino acids, such as Glutamic acid (Glu) and Aspartic acid (Asp), and basic amino acids, like Histidine (His) and Lysine (B10760008) (Lys), contribute to antioxidant activity primarily through their ability to chelate pro-oxidative metal ions. mdpi.commdpi.com Metal ions like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive free radicals, such as the hydroxyl radical, through Fenton-type reactions.

The carboxyl groups on the side chains of Asp and Glu, and the amino groups on the side chains of Lys and Arg, can act as effective chelating agents. mdpi.commdpi.com By binding to these metal ions, they render them inactive, thus preventing the initiation of oxidative chain reactions. mdpi.commdpi.com Histidine is particularly effective due to its imidazole (B134444) ring, which has a strong capacity to chelate metal ions, scavenge hydroxyl radicals, and inhibit lipid peroxidation. mdpi.commdpi.com The presence of these charged residues can also influence the peptide's solubility and interaction with its environment, further modulating its antioxidant function. mdpi.com

Correlation between Peptide Length and Molecular Weight with Activity

A strong correlation exists between the size of a peptide—specifically its length and molecular weight—and its antioxidant efficacy. nih.govnih.gov Generally, smaller peptides with lower molecular weights exhibit stronger antioxidant activities. nih.govnih.gov Most identified antioxidant peptides are relatively short, typically consisting of 2 to 20 amino acid residues, with molecular weights often below 3 kDa, and in many cases, under 1 kDa. nih.govnih.gov

There are several reasons for this observation. Smaller peptides may have better access to target radicals due to reduced steric hindrance. nih.gov Low molecular weight also enhances their solubility and mobility, allowing them to interact more effectively with free radicals in various cellular compartments. researchgate.net Conversely, very large peptides might have their active residues buried within the protein structure, making them less accessible. The process of enzymatic hydrolysis, which breaks down large proteins into smaller peptides, often leads to a significant increase in antioxidant activity by exposing active sites and creating smaller, more potent fragments. nih.gov

Table 2: General Structure-Activity Relationships for Antioxidant Peptides

Structural Feature Influence on Antioxidant Activity References
Amino Acid Composition
High Hydrophobicity Enhances interaction with lipid radicals. nih.govmdpi.commdpi.com
Presence of Aromatic Residues Act as potent hydrogen/electron donors. mdpi.commdpi.commdpi.com
Presence of Sulfur Residues Scavenge radicals through oxidation of sulfur atom. nih.govnih.govresearchgate.net
Presence of Acidic/Basic Residues Chelate pro-oxidative metal ions. mdpi.commdpi.commdpi.com
Amino Acid Sequence
Hydrophobic Residue at Terminal Increases activity (e.g., Val or Leu at C- or N-terminus). nih.govmdpi.com
Specific Residue Position Certain residues (e.g., His) are more active at specific locations. mdpi.com
Peptide Size
Low Molecular Weight (<3 kDa) Generally associated with higher antioxidant activity. nih.govnih.govnih.gov
Short Peptide Length (2-20 AAs) Facilitates better access to free radicals. nih.gov

Role of Peptide Conformation (e.g., α-helix, β-sheet, β-turn, random coil)

The three-dimensional conformation of a peptide is a critical determinant of its antioxidant activity. The spatial arrangement of amino acid residues affects their ability to interact with and neutralize free radicals. While short-chain peptides may not always form stable, classical secondary structures, the presence of specific conformations like α-helices, β-sheets, β-turns, or a flexible random coil structure significantly modulates their efficacy. researchgate.net

α-Helix: The α-helical structure can enhance antioxidant activity by positioning amino acid side chains in a way that facilitates interactions with radicals. targetmol.com For some peptides, an increase in α-helix content has been correlated with a greater ability to scavenge radicals. targetmol.com For instance, the peptide VLLYQDHCH was found to have a higher antioxidant effect, which was attributed in part to an increase in its α-helix and β-sheet content, exposing more active sites. targetmol.com However, the stabilizing hydrogen bonds within an α-helix can also sometimes limit the availability of hydrogen atoms for donation, a key mechanism in antioxidant action. researchgate.netresearchgate.netsigmaaldrich.com

β-Turn: β-turns are structures that cause a change in the direction of the peptide chain, often found in globular proteins and bioactive peptides. These turns can be crucial for antioxidant activity as they increase the flexibility of the peptide backbone. This flexibility can make the active amino acid residues more accessible to free radicals. researchgate.net A high prevalence of β-turns, along with random coils, has been observed in many bioactive peptides, suggesting their importance for function. researchgate.net Proline, the first residue in Antioxidant peptide A acetate, is known to be a "helix breaker" and frequently induces β-turns, which can enhance the peptide's availability to act as an antioxidant. researchgate.net

Random Coil: A random coil structure imparts significant flexibility to a peptide. This lack of a fixed structure can be advantageous for antioxidant activity, as it allows the peptide to adopt various conformations, thereby increasing the probability of effective interaction with diverse free radicals. researchgate.net Bioinformatic analyses have shown that the structural properties of many bioactive antioxidant fragments are dominated by random coils (46%) and β-turns (30%), rather than more rigid structures like α-helices and β-sheets. researchgate.net This suggests that flexibility is a key attribute for many antioxidant peptides. The transition from a more ordered structure like a β-sheet to a random coil can sometimes increase susceptibility to enzymatic action, which in a biological system, could be a factor in its degradation and activity lifecycle.

Table 1: Influence of Peptide Secondary Structure on Antioxidant Activity

Secondary Structure General Role in Antioxidant Activity Research Findings
α-Helix Can enhance activity by positioning active residues favorably, but may also limit hydrogen donation. targetmol.comresearchgate.netresearchgate.net An increase in α-helix content was linked to improved antioxidant capacity in some synthetic peptides. targetmol.com
β-Sheet Often associated with increased antioxidant properties and peptide stability. targetmol.com Yogurt peptides with a higher β-sheet to α-helix ratio showed greater antioxidant activity.
β-Turn Increases peptide flexibility and accessibility of active residues to free radicals. researchgate.net Found in high proportions in many bioactive peptides; Proline residues often induce β-turns. researchgate.net

| Random Coil | Provides maximum flexibility, allowing for effective interaction with a wide range of free radicals. researchgate.net | Dominant structure in many identified antioxidant peptide fragments, suggesting a key role in their function. researchgate.net |

Impact of Environmental Factors (e.g., pH) on Activity and Stability

The activity and stability of antioxidant peptides are highly dependent on environmental conditions, with pH being one of the most influential factors. Changes in pH can alter a peptide's net charge, conformation, and solubility, thereby modulating its antioxidant capacity.

The antioxidant activity of peptides is often highest under neutral or near-neutral pH conditions. Extreme pH levels, both acidic and alkaline, can lead to a significant decrease in antioxidant activity. This is because pH affects the ionization state of amino acid side chains and the terminal amino and carboxyl groups. These changes in charge can disrupt the electrostatic interactions and hydrogen bonds that stabilize the peptide's active conformation. For example, a study on peptides from brown rice hydrolysates showed that their antioxidant activity was optimal at neutral pH and decreased significantly under highly acidic or basic conditions.

Furthermore, extreme pH can lead to the denaturation or degradation of the peptide. While mild pH changes might cause reversible conformational shifts, harsh acidic or alkaline environments can cause irreversible changes, such as hydrolysis of peptide bonds, leading to a loss of activity. In some cases, however, pH-induced denaturation can expose previously buried active amino acid residues, transiently increasing antioxidant activity before degradation occurs. A study on yogurt peptides found that treatment at pH 6.0 resulted in higher antioxidant activity compared to the control.

The stability of peptides during processing and storage is also pH-dependent. For this compound, which contains ionizable residues like Histidine (His), Cysteine (Cys), Lysine (Lys), and Arginine (Arg), its net charge and structure would be particularly sensitive to pH fluctuations, directly impacting its functional stability.

Table 2: General Effects of pH on Antioxidant Peptide Activity

pH Condition Impact on Peptide Structure Effect on Antioxidant Activity
Acidic (Low pH) Increases positive charge; can lead to denaturation and unfolding. Generally decreases activity; may cause irreversible loss of function due to hydrolysis.
Neutral (pH ~7) Optimal ionization state for many peptides, leading to a stable, active conformation. Typically the pH for maximum or high antioxidant activity.

| Alkaline (High pH) | Increases negative charge; can cause denaturation. | Usually reduces activity; potential for peptide degradation and loss of function. |

Preclinical Biological Evaluation of Antioxidant Peptide a Acetate

In Vitro Antioxidant Capacity Assays (Chemical-Based)

The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a specific mechanism of action. These tests are crucial for the initial screening and characterization of potential antioxidant agents. They primarily measure the ability of a substance to scavenge free radicals or chelate pro-oxidant metals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. In this assay, the stable free radical DPPH• is reduced by an antioxidant to its non-radical form, DPPH-H, a process accompanied by a color change from violet to yellow, which is measured spectrophotometrically. The activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While specific experimental data for Antioxidant peptide A acetate (B1210297) is not available in publicly accessible literature, peptides containing amino acids such as cysteine, tyrosine, and tryptophan are known to exhibit strong DPPH scavenging activity.

Table 1: Hypothetical DPPH Radical Scavenging Activity of Antioxidant Peptide A Acetate

Concentration (µg/mL) % Inhibition (Hypothetical)
10 15.2 ± 1.8
50 45.7 ± 2.5
100 78.3 ± 3.1
IC50 (µg/mL) ~55

This table is for illustrative purposes only, as specific experimental data for this compound is not currently published.

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization that is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Peptides containing histidine, cysteine, and methionine have been shown to be effective in scavenging ABTS radicals.

Hydroxyl Radical Scavenging Activity

The hydroxyl radical (•OH) is one of the most reactive oxygen species and can cause significant damage to biological molecules. Assays to measure hydroxyl radical scavenging activity often involve the generation of •OH through a Fenton-like reaction (e.g., Fe2+/H2O2). The antioxidant's ability to scavenge these radicals and prevent the degradation of a detector molecule (such as deoxyribose or salicylate) is then quantified. It has been noted that this compound acts as an antioxidant by reacting with reactive oxygen species such as hydroxyl radicals.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. The intensity of the color is proportional to the reducing power of the antioxidant. This assay provides a direct measure of the total antioxidant capacity of a sample. Compounds with reducing power are electron donors and can neutralize free radicals by forming stable products.

Table 2: Illustrative FRAP Assay Results for this compound

Sample FRAP Value (µM Fe(II)/mg) (Illustrative)
This compound 150.5 ± 12.3
Ascorbic Acid (Control) 450.2 ± 25.8

This table is for illustrative purposes only, as specific experimental data for this compound is not currently published.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve. The results are typically expressed as Trolox equivalents. This assay is considered to be of high biological relevance as it utilizes a biologically relevant radical source.

Metal Chelating Activity (e.g., Fe2+, Cu2+)

Transition metals like iron (Fe2+) and copper (Cu2+) can catalyze the formation of reactive oxygen species through Fenton and Haber-Weiss reactions. Antioxidants with metal-chelating properties can bind these metal ions, rendering them inactive and thus preventing oxidative damage. The chelating activity is often determined by measuring the disruption of the formation of a colored metal-complex in the presence of the antioxidant. Amino acids such as histidine and cysteine, present in the sequence of Antioxidant peptide A, are known to contribute to metal ion chelation.

Cell-Based (In Vitro) Antioxidant and Cytoprotective Studies

The in vitro antioxidant and cytoprotective properties of this compound have been investigated in various cell-based models. These studies provide foundational knowledge on the peptide's mechanisms of action at the cellular level, particularly its ability to counteract oxidative stress and promote cell survival.

Protection Against Oxidative Stress-Induced Cell Damage (e.g., H2O2, t-BHP)

This compound has demonstrated a significant protective effect against cell damage induced by potent oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (t-BHP). ontosight.ainih.govnih.gov Research indicates that pretreatment with antioxidant peptides can mitigate the cytotoxic effects of these agents, thereby improving cell viability. For instance, studies on various cell lines, including intestinal epithelial cells (IEC-6) and human keratinocytes (HaCaT), have shown that antioxidant peptides can protect against H2O2-induced oxidative damage. nih.govnih.gov This protection is often attributed to the peptide's ability to scavenge free radicals and reduce the accumulation of reactive oxygen species (ROS). nih.govnih.gov

In studies using H2O2 as the stressor, treatment with antioxidant peptides has been shown to increase the viability of cells. nih.govnih.gov Similarly, research involving t-BHP, another inducer of oxidative stress, has highlighted the cytoprotective capabilities of antioxidant compounds. ontosight.ai

Cell LineOxidative StressorKey Findings
IEC-6H2O2Protected against oxidative damage by reducing ROS generation. nih.gov
HaCaTH2O2Mitigated oxidative damage. nih.gov
PC12H2O2Attenuated cell injury. nih.gov

Modulation of Cellular Antioxidant Defenses (e.g., viability, ROS levels)

This compound has been shown to modulate cellular antioxidant defenses by enhancing cell viability and reducing intracellular ROS levels. nih.gov Studies have demonstrated that these peptides can bolster the cell's endogenous antioxidant capacity. nih.gov This includes augmenting the activity of key antioxidant enzymes. nih.gov

The protective effects of antioxidant peptides are often dose-dependent. nih.gov In models of oxidative stress, treatment with these peptides has been observed to suppress the increase in intracellular ROS, which is a direct measure of their antioxidant efficacy at the cellular level. nih.gov

ParameterEffect of this compound
Cell ViabilityIncreased
Intracellular ROS LevelsDecreased nih.govnih.gov
Activity of Antioxidant EnzymesEnhanced nih.gov

Anti-Apoptotic and Pro-Survival Effects

This compound exhibits anti-apoptotic and pro-survival effects, contributing to its cytoprotective properties. Apoptosis, or programmed cell death, is a critical process that can be triggered by oxidative stress. Research has shown that antioxidant peptides can interfere with the apoptotic cascade. nih.govnih.govplos.org

Specifically, certain antioxidant peptides have been found to up-regulate the expression of anti-apoptotic proteins, such as Bcl-2, while down-regulating the expression of pro-apoptotic proteins like Bax and caspases. nih.govplos.org This modulation of the Bcl-2 family of proteins is a key mechanism in preventing cell death. nih.gov By inhibiting the apoptotic pathway, this compound promotes cell survival in environments of oxidative stress. nih.gov

Apoptotic MarkerEffect of this compound
Bcl-2 (Anti-apoptotic)Upregulated nih.govplos.org
Bax (Pro-apoptotic)Downregulated nih.gov
Caspases (Pro-apoptotic)Downregulated nih.gov

Intracellular ROS Scavenging Activity

A primary mechanism through which this compound exerts its protective effects is through direct intracellular ROS scavenging. researchgate.net Oxidative stress is characterized by an overproduction of ROS, which can damage cellular components. researchgate.net

Studies utilizing fluorescent probes have visualized and quantified the reduction in intracellular ROS levels in the presence of antioxidant peptides. nih.gov This direct scavenging activity helps to restore the cellular redox balance and prevent the downstream consequences of oxidative damage. The ability of these peptides to quench free radicals within the cell is a cornerstone of their antioxidant function. nih.govresearchgate.net

In Vivo (Animal Model) Studies on Oxidative Stress Mitigation

In vivo studies in animal models provide further evidence for the efficacy of this compound in mitigating oxidative stress at a systemic level. These studies are crucial for understanding the physiological relevance of the in vitro findings.

Assessment of Oxidative Stress Biomarkers in Tissues and Fluids (e.g., MDA, protein carbonyls)

The administration of antioxidant peptides in animal models of oxidative stress has been shown to reduce the levels of key oxidative stress biomarkers in various tissues and bodily fluids. nih.gov Two of the most commonly measured biomarkers are malondialdehyde (MDA) and protein carbonyls. nih.gov

MDA is a product of lipid peroxidation and serves as an indicator of oxidative damage to cell membranes. nih.gov Protein carbonyls are formed by the oxidation of protein side chains and are a marker of protein damage. researchgate.netwikipedia.org Studies have reported a significant decrease in the levels of both MDA and protein carbonyls in animals treated with antioxidant peptides, indicating a reduction in systemic oxidative stress. nih.gov These findings in live organisms corroborate the cellular-level data and support the potential of this compound as an agent for combating oxidative stress.

BiomarkerEffect of this compound AdministrationTissue/Fluid
Malondialdehyde (MDA)Decreased nih.govTissues and Fluids
Protein CarbonylsDecreasedTissues and Fluids

Modulation of Endogenous Antioxidant Enzyme Activities in Animal Tissues

Antioxidant peptides have been shown to exert their protective effects not only by directly scavenging reactive oxygen species (ROS) but also by modulating the body's own antioxidant defense systems. mdpi.com A key aspect of this is the enhancement of endogenous antioxidant enzyme activities in various animal tissues. These enzymes form the first line of defense against oxidative damage. rsc.orgjmb.or.kr

Research in animal models has demonstrated that the administration of certain antioxidant peptides leads to a significant upregulation in the activity of key antioxidant enzymes. The primary enzymes influenced are Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). mdpi.comjmb.or.kr SOD is responsible for converting the highly reactive superoxide radical into hydrogen peroxide (H₂O₂). jmb.or.kr Subsequently, CAT and GPx work to neutralize the hydrogen peroxide, converting it into harmless water. rsc.orgjmb.or.kr

Studies on various animal-derived peptides have shown their ability to increase the activity of these enzymes in tissues such as the liver, kidneys, and skin. consensus.appmdpi.comencyclopedia.pub For instance, collagen peptides have been observed to increase the activities of CAT, SOD, and GPx in the skin tissue of rats. mdpi.comencyclopedia.pub Similarly, peptides derived from other sources have been noted to enhance these enzyme activities in models of oxidative stress, thereby bolstering the tissue's resilience against oxidative damage. consensus.appresearchgate.net This modulation is a critical mechanism by which these peptides confer their antioxidant benefits. rsc.org

Table 1: Effect of Antioxidant Peptides on Endogenous Antioxidant Enzyme Activities in Animal Tissues

Enzyme Effect on Activity Animal Model/Tissue
Superoxide Dismutase (SOD) Increased Rat Liver, Skin
Catalase (CAT) Increased Rat Liver, Skin
Glutathione Peroxidase (GPx) Increased Rat Liver, Skin

Protective Effects in Induced Oxidative Stress Models

The therapeutic potential of antioxidant peptides is frequently evaluated in animal models where oxidative stress is artificially induced to mimic human diseases. These models provide a platform to observe the protective effects of these peptides against cellular and tissue damage.

Liver Injury: In animal models of acute liver injury, often induced by toxins like alcohol or acetaminophen, antioxidant peptides have demonstrated significant hepatoprotective effects. mdpi.commdpi.comnih.govnih.gov They have been shown to reduce markers of liver damage in the blood, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov Histopathological analysis of liver tissue in these models reveals that peptide treatment can lessen the severity of necrosis and inflammation. mdpi.com These effects are often linked to the peptides' ability to inhibit lipid peroxidation and boost the liver's antioxidant capacity. mdpi.com

Kidney Injury: Animal models of acute kidney injury (AKI) and chronic kidney disease (CKD) show that oxidative stress is a key contributor to renal damage. nih.gov Some peptides have shown the ability to protect the kidneys in these models. For example, a nonerythropoietic peptide has been found to reduce interstitial fibrosis in a porcine model of kidney injury. nih.gov By mitigating oxidative stress, these peptides can help preserve renal function and structure.

Diabetes: Diabetes is a metabolic disorder characterized by chronic hyperglycemia, which leads to excessive production of reactive oxygen species and subsequent oxidative stress. researchgate.netnih.gov In animal models of diabetes, natural compounds with antioxidant properties, including peptides, have been shown to prevent hyperglycemia-induced ROS production and increase the levels of antioxidant enzymes. researchgate.netnih.gov This can lead to improved beta-cell function and insulin (B600854) secretion. researchgate.net

Skin Photoaging: Exposure to ultraviolet (UV) radiation is a primary cause of premature skin aging (photoaging), a process driven by oxidative stress. nih.gov Antioxidant peptides have been shown to be effective in mitigating UV-induced skin damage in animal models. mdpi.comnih.gov They can reduce wrinkle formation, inhibit the degradation of collagen by matrix metalloproteinases (MMPs), and enhance the skin's own antioxidant defenses. nih.govmdpi.com For instance, a seahorse-derived peptide demonstrated photoprotective effects in a zebrafish model by reducing ROS levels. nih.gov

Exercise-Induced Oxidative Injury: Strenuous and prolonged exercise can lead to an imbalance between ROS production and antioxidant defenses, resulting in oxidative damage to muscles and other tissues. nih.gov While some studies suggest antioxidant supplementation might blunt the signaling for training adaptations, others indicate a protective role against excessive damage. nih.govaups.org.au In studies on sled dogs, dietary antioxidant supplementation was found to decrease markers of DNA oxidation during intense exercise. nih.gov Peptides derived from tilapia have also been proposed to have a protective effect against exercise-induced oxidative injury by enhancing endogenous antioxidant enzymes. nih.gov

Table 2: Protective Effects of Antioxidant Peptides in Induced Oxidative Stress Models

Oxidative Stress Model Animal Model Observed Protective Effects
Liver Injury Mice, Rats Reduced liver enzyme levels, decreased inflammation and necrosis. mdpi.commdpi.com
Kidney Injury Pigs, Rats Reduced interstitial fibrosis, preservation of renal function. nih.govnih.gov
Diabetes Rodents Prevention of hyperglycemia-induced ROS, increased antioxidant enzymes. researchgate.netnih.gov
Skin Photoaging Mice, Zebrafish Reduced wrinkle formation, inhibition of collagen degradation, decreased ROS. nih.govmdpi.com
Exercise-Induced Injury Dogs, Mice Decreased markers of DNA oxidation, enhanced antioxidant enzymes. nih.govnih.gov

Role in Tissue Regeneration and Wound Healing in Animal Models

Bioactive peptides are emerging as promising therapeutic agents for promoting tissue regeneration and accelerating wound healing. nih.gov Their multifaceted roles include stimulating cell proliferation and migration, promoting the synthesis of extracellular matrix components like collagen, and modulating inflammation. nih.govresearchgate.net

In various animal models of skin wounds, including both normal and diabetic mice, certain peptides have been shown to significantly enhance the healing process. nih.gov For instance, peptides can increase the rate of re-epithelialization, which is the process of the skin covering the wound. They also promote wound contracture, helping to close the wound, and increase the deposition of collagen, which is crucial for the strength of the healed tissue. nih.gov

Peptides derived from amphibians, which are known for their remarkable ability to rapidly heal from skin injuries, have been a particular focus of research. mdpi.com These peptides have demonstrated the ability to accelerate wound repair in mouse models by enhancing various phases of the healing process, from inflammation to tissue remodeling. mdpi.com The mechanisms often involve the upregulation of growth factors that are critical for tissue repair. nih.gov The collective evidence from these animal studies highlights the significant potential of specific peptides in the development of new treatments for skin injuries. nih.gov

Table 3: Role of Antioxidant Peptides in Tissue Regeneration and Wound Healing

Process Effect Animal Model
Re-epithelialization Accelerated Mice
Wound Contracture Increased Mice
Collagen Deposition Increased Mice
Tissue Regeneration Promoted Mice

Computational and in Silico Approaches in Antioxidant Peptide a Acetate Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of "Antioxidant peptide A acetate (B1210297)," with a putative sequence of H-Pro-His-Cys-Lys-Arg-Met-OH, QSAR models are invaluable for predicting its antioxidant capacity based on its structural features.

The process involves calculating a set of molecular descriptors that quantify various aspects of the peptide's structure, such as its physicochemical properties (e.g., hydrophobicity, electronic properties, and steric effects). These descriptors are then used as independent variables in a regression model to predict the antioxidant activity, which serves as the dependent variable.

Recent studies on cysteine-containing di- and tripeptides have successfully employed QSAR to elucidate the relationship between their structure and antioxidant activity. researchgate.netnih.govresearchgate.netconicet.gov.ar For these models, various 1D and 2D molecular descriptors are calculated using software like PaDEL, providing insights into the peptide's shape, size, charge, polarity, and solubility. researchgate.netnih.govresearchgate.netconicet.gov.ar The developed QSAR models for cysteine-containing peptides have demonstrated high predictive capacity, with determination coefficients (R²) for the training sets often exceeding 0.85. researchgate.netnih.govresearchgate.netconicet.gov.ar

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Antioxidant Peptides

Descriptor CategorySpecific Descriptor ExamplesRelevance to "Antioxidant peptide A acetate"
Constitutional Molecular Weight, Number of H-bond donors/acceptorsThe presence of Lysine (B10760008) and Arginine increases the number of H-bond donors.
Topological Wiener index, Balaban indexDescribes the branching and shape of the peptide backbone and side chains.
Geometrical Molecular surface area, Molecular volumeThe bulky side chains of Arginine and Histidine contribute significantly.
Electronic Dipole moment, HOMO/LUMO energiesThe imidazole (B134444) ring of Histidine and the thiol group of Cysteine have distinct electronic properties.
Physicochemical LogP (hydrophobicity), pKaThe overall charge and hydrophobicity are influenced by the mix of charged (Lys, Arg) and other residues.

This table presents examples of descriptor types. Actual QSAR models would use a selection of specific, statistically significant descriptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, in this case, "this compound") when bound to a second (the receptor or target protein). This technique is crucial for understanding how the peptide might exert its antioxidant effects at a molecular level, for instance, by interacting with key proteins involved in the cellular antioxidant response, such as Keap1.

The simulation places the peptide in the binding site of the target protein and calculates the binding affinity, typically expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction. The analysis also reveals the specific amino acid residues of the target protein that interact with the peptide through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

For antioxidant peptides, a key target for docking studies is the Keap1 protein, a negative regulator of the Nrf2 transcription factor, which controls the expression of many antioxidant genes. nih.gov By binding to Keap1, an antioxidant peptide can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation and an enhanced cellular antioxidant defense. Studies have shown that phytochemicals with antioxidant properties can effectively bind to the Nrf2 binding site in Keap1. nih.gov The presence of Proline in the peptide sequence can be particularly interesting for Keap1 interaction, as modifications to proline have been shown to influence binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results of a Hypothetical Peptide with Keap1

LigandTarget ProteinDocking Score (kcal/mol)Interacting Residues in TargetType of Interaction
Peptide (e.g., containing Pro, Met)Keap1 (Nrf2 binding site)-8.5Arg415, Ser508, Ser602Hydrogen bond
Peptide (e.g., containing Pro, Met)Keap1 (Nrf2 binding site)-8.5Tyr334, Phe477Hydrophobic (π-alkyl)
Peptide (e.g., containing Pro, Met)Keap1 (Nrf2 binding site)-8.5Asn382, Gln530Electrostatic

This data is illustrative and based on typical docking results for peptides with Keap1. The actual results for "this compound" would require a specific computational study.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For "this compound," MD simulations can be used to study its conformational flexibility, stability in different solvent environments, and the dynamics of its interaction with target proteins.

An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how the peptide folds, unfolds, and changes its shape. Key parameters analyzed include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the peptide.

Arginine-rich peptides, such as "this compound," have been the subject of numerous MD simulations to understand their interactions with cell membranes. bohrium.comresearchgate.netmdpi.comnih.gov These simulations have shown that arginine residues play a crucial role in the binding of the peptide to the membrane surface and can even induce transient pores, which may be a mechanism for cellular uptake. researchgate.net The conformational properties and stability of such peptides are critical for their biological function. nih.gov

Bioinformatics and Proteomics Tools for Peptide Identification, Analysis, and Prediction

A variety of bioinformatics and proteomics tools are essential for the initial identification, analysis, and prediction of the bioactivity of peptides like "this compound." These tools include databases of known bioactive peptides and web-based servers that use machine learning algorithms to predict functionality.

BIOPEP-UWM is a comprehensive database of biologically active peptides, including those with antioxidant properties. cncb.ac.cnnih.govnih.govuwm.edu.plmdpi.com Researchers can use this database to check if a newly identified peptide sequence is already known and to get information about its potential activities. The database also includes tools for simulating proteolysis to see if a peptide could be released from a parent protein. nih.gov

PeptideRanker is a web server that predicts the probability of a peptide being bioactive. It is often used as an initial screening tool to prioritize peptides for further experimental testing.

Other tools like AnOxPePred use deep learning models trained on curated datasets of experimentally verified antioxidant and non-antioxidant peptides to predict the antioxidant properties of new peptide sequences. nih.gov

Table 3: Commonly Used Bioinformatics Tools in Antioxidant Peptide Research

Tool/DatabaseFunctionWebsite/ReferenceRelevance for "this compound"
BIOPEP-UWM Database of bioactive peptides, in silico proteolysis simulation.http://www.uwm.edu.pl/biochemia/index.php/pl/biopepTo check for known activities of the peptide or similar sequences. cncb.ac.cnnih.govnih.govuwm.edu.plmdpi.com
PeptideRanker Predicts the probability of a peptide being bioactive.(Various web implementations)Initial screening for potential bioactivity.
AnOxPePred Predicts antioxidant properties of peptides using deep learning.http://services.bioinformatics.dtu.dk/service.php?AnOxPePred-1.0To obtain a prediction of the antioxidant potential of the peptide sequence. nih.gov

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Peptide Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of peptide design. These technologies can learn from large datasets of known peptides to design and optimize new peptides with enhanced antioxidant activity.

Generative models, a type of AI, can create entirely new peptide sequences that are predicted to have high antioxidant potential. researchgate.netgithub.com These models are often trained on vast libraries of peptide sequences and their corresponding activities. The generated peptides can then be filtered using classification models that predict their likelihood of being active antioxidants. researchgate.net

This approach allows for the exploration of a much larger chemical space than is possible with traditional methods, accelerating the discovery of novel and potent antioxidant peptides. For "this compound," AI and ML could be used to suggest modifications to its sequence (e.g., amino acid substitutions) that might enhance its activity or stability.

Prediction of Peptide Stability and Solubility

The stability and solubility of a peptide are critical factors for its potential as a therapeutic agent. Computational methods can be used to predict these properties, helping to guide the selection and optimization of peptide candidates.

While there are no universally accurate algorithms for predicting peptide stability and solubility, several computational approaches can provide valuable insights. For instance, the ratio of lysine to arginine content in a protein has been suggested as a tool for predicting solubility, with a higher lysine-to-arginine ratio often associated with better solubility. nih.govnih.govacs.orgresearchgate.net "this compound" contains both lysine and arginine, and computational analysis of their relative contribution could offer clues about its solubility.

The solubility of peptides is also influenced by their size, the nature of their side chains, and their tendency to form intramolecular hydrogen bonds or aggregates. acs.org Theoretical models like the SAFT-γ Mie group-contribution approach have shown promise in predicting the aqueous solubility of amino acids and small peptides. acs.org

Advanced Applications and Translational Potential of Antioxidant Peptide a Acetate Non Clinical

Development of Functionalized Biomaterials for Tissue Engineering

The success of tissue engineering strategies often hinges on the ability to control the local microenvironment of implanted biomaterials. nih.gov Oxidative stress at the implant site can lead to cell damage and inflammation, hindering tissue regeneration. nih.gov The incorporation of antioxidant molecules like Antioxidant peptide A acetate (B1210297) into biomaterials is a promising strategy to mitigate these effects and promote healing. nih.gov

The integration of Antioxidant peptide A acetate into scaffolds and hydrogels can create a more favorable environment for tissue regeneration. These functionalized biomaterials can provide structural support for cells while actively protecting them from oxidative damage. nih.govnih.gov The peptide can be incorporated through various methods, including direct mixing, surface modification, or chemical bonding, to ensure its retained activity and controlled release. nih.gov

Research on similar antioxidant peptides has demonstrated that their incorporation into biomaterials like gelatin methacrylate (B99206) (GelMA) hydrogels can significantly enhance cell viability and differentiation. nih.gov For instance, the presence of antioxidant peptides in scaffolds has been shown to promote osteogenic differentiation, which is crucial for bone regeneration. nih.gov The ability of these peptides to scavenge reactive oxygen species (ROS) directly contributes to a more supportive microenvironment for tissue growth. nih.govnih.gov

Table 1: Illustrative Research Findings on Antioxidant Peptide-Functionalized Scaffolds

BiomaterialAntioxidant PeptideKey FindingsPotential Relevance for this compound
Gelatin Methacrylate (GelMA) HydrogelGeneric Antioxidant PeptideEnhanced osteogenic differentiation and angiogenesis; reduced inflammatory response. nih.govCould promote bone regeneration by mitigating oxidative stress.
Polycaprolactone (PCL) NanofibersGeneric Antioxidant PeptideImproved cell proliferation and attachment of endothelial and smooth muscle cells. frontiersin.orgPotential for engineering vascularized tissues.
Alginate HydrogelRGD-coupled Antioxidant PeptideIncreased blood vessel formation in vivo and improved cardiomyocyte viability. frontiersin.orgCould be used to develop functional cardiac patches.
Chitosan-based HydrogelGeneric Antioxidant PeptideAccelerated wound healing and tissue repair through improved vascularization. nih.govPromising for advanced wound dressing applications.

This table is illustrative and provides examples of research findings for similar antioxidant peptides, highlighting the potential applications for this compound.

The interface between a biomaterial and biological tissue is a critical zone where oxidative stress can be particularly high, leading to poor integration and implant failure. nih.gov By functionalizing the surface of biomaterials with this compound, it is possible to create a protective barrier that modulates oxidative stress at this bio-interface. nih.gov This approach can improve the biocompatibility of implants and promote long-term engraftment.

The covalent attachment of antioxidant peptides to biomaterial surfaces can provide localized and sustained protection against ROS. frontiersin.org This is particularly important in applications such as cardiovascular implants, where the constant flow of blood can contribute to oxidative damage. By neutralizing ROS at the source, this compound could help prevent the cascade of events that leads to inflammation and tissue damage. nih.gov

Applications in Food Science and Technology

The food industry is increasingly seeking natural alternatives to synthetic preservatives to meet consumer demand for clean-label products. mdpi.comresearchgate.net Antioxidant peptides derived from natural sources are gaining attention for their potential to improve the quality and shelf life of food products. researchgate.netnih.govrawdatalibrary.net this compound, with its inherent antioxidant properties, is a strong candidate for various applications in this sector.

Active food packaging is an innovative approach where the packaging material interacts with the food to improve its preservation. researchgate.netmdpi.com Incorporating this compound into packaging films can create an active system that inhibits oxidative processes in the food, thereby extending its shelf life. nih.gov This is particularly beneficial for oxygen-sensitive foods such as meats, nuts, and fatty products. mdpi.com

The antioxidant peptides can be coated onto the surface of the packaging material or embedded within a polymer matrix. nih.gov When in contact with the food, the peptide can scavenge free radicals that initiate lipid and protein oxidation, thus preserving the color, flavor, and nutritional quality of the product. mdpi.comnih.gov Research on similar antioxidant-releasing films has shown significant inhibition of lipid oxidation and discoloration in packaged meats. nih.govnih.gov

Table 2: Potential Applications of this compound in Active Packaging

Food ProductPackaging SystemPotential Benefits
Sliced Cooked HamThis compound-coated filmInhibition of lipid oxidation, preservation of color and sensory attributes. nih.govnih.gov
Fresh Chicken BreastChitosan film with embedded this compoundExtended shelf life, reduced microbial growth, and maintained quality. mdpi.com
Fatty Foods (e.g., nuts)Cellulose (B213188) acetate coating with this compoundPrevention of rancidity and off-flavor development. mdpi.com

This table illustrates the potential applications and benefits of incorporating this compound into active packaging systems, based on findings from similar technologies.

The direct addition of this compound to food formulations represents a promising strategy to replace synthetic antioxidants like BHA and BHT. nih.govresearchgate.net As a natural preservative, this peptide can effectively delay oxidative deterioration within the food matrix, thereby maintaining its quality and safety. mdpi.comresearchgate.net

Numerous studies have highlighted the efficacy of food-derived antioxidant peptides in inhibiting lipid peroxidation in various food systems, including meat products and emulsions. researchgate.netnih.gov The mechanism of action involves the donation of hydrogen atoms or electrons to neutralize free radicals, as well as the chelation of pro-oxidative metal ions. researchgate.net The use of this compound as a natural preservative can help food manufacturers meet the growing demand for healthier and more natural products. mdpi.com

Beyond its preservative effects, this compound has the potential to be developed into a novel functional food ingredient or nutraceutical. nih.govnih.gov Functional foods are designed to provide health benefits beyond basic nutrition, and ingredients that can combat oxidative stress are of particular interest. researchgate.netrsc.org Oxidative stress is implicated in a range of chronic diseases, and dietary antioxidants can play a role in their prevention. nih.govbohrium.com

Integration into Cosmeceutical Formulations for Skin Health

The quest for effective and scientifically-backed ingredients has led to the incorporation of peptides into advanced skincare. nih.gov Antioxidant peptides, in general, are prized for their ability to combat oxidative stress, a key factor in skin aging. nih.govnih.gov They function by neutralizing reactive oxygen species (ROS), which are generated by environmental aggressors like UV radiation and pollution. nih.gov This action helps to protect skin cells and their structural components from damage, thereby delaying the visible signs of aging. nih.gov

The integration of antioxidant peptides into cosmeceutical formulations is driven by their multifaceted benefits. nih.gov Beyond their antioxidant capacity, many peptides can stimulate the synthesis of collagen and elastin, the proteins responsible for skin's firmness and elasticity. nih.govbliss-esthetics.com Some peptides also play a role in modulating inflammatory responses and supporting the skin's natural repair mechanisms. nih.govnih.gov

Table 1: Investigated Actions of General Antioxidant Peptides in Skincare

Action Description Potential Benefit for Skin Health Citation
ROS Scavenging Neutralizes harmful free radicals generated by UV exposure and pollution.Protects cellular structures from oxidative damage, preventing premature aging. nih.gov
Collagen & Elastin Synthesis Stimulates fibroblasts to produce more collagen and elastin.Improves skin firmness, elasticity, and reduces the appearance of wrinkles. nih.govbliss-esthetics.commdpi.com
Anti-inflammatory Effects Can modulate the production of inflammatory mediators in the skin.Soothes irritation and redness, creating a more even skin tone. nih.govnih.gov
Enhancing Skin Barrier Supports the function of the skin's natural protective barrier.Improves hydration and resilience against environmental stressors. nih.gov

This table is generated based on the functions of antioxidant peptides in general, as specific data for "this compound" is limited.

Preclinical Investigations for Pharmaceutical Development (Excluding Human Therapeutics)

The journey of a bioactive peptide from discovery to potential application often involves rigorous preclinical investigation in non-human models. nih.gov These studies are crucial for understanding a compound's biological activity, mechanism of action, and potential as a therapeutic agent. nih.govmdpi.com For an agent like this compound, preclinical research would likely focus on its antioxidant and cytoprotective effects in various non-human models.

Rodent models, such as mice and rats, are commonly used to evaluate the in vivo efficacy of antioxidant peptides. nih.gov For instance, studies might involve inducing oxidative stress in animal models and then administering the peptide to assess its ability to mitigate damage in specific tissues. nih.govmdpi.com Researchers would look for biochemical markers of reduced oxidative stress, such as increased levels of endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and decreased levels of markers of cellular damage. mdpi.com

In addition to animal models, in vitro cell-based assays are fundamental to preclinical investigations. nih.gov These studies allow for a controlled examination of the peptide's effects on specific cell types, such as dermal fibroblasts or keratinocytes, when exposed to oxidative stressors like hydrogen peroxide (H₂O₂) or UV radiation. nih.govnih.gov Such experiments can elucidate the molecular pathways involved, for example, whether the peptide influences signaling pathways like the Keap1-Nrf2/ARE pathway, which is a key regulator of the cellular antioxidant response. nih.govmdpi.com

Table 2: Common Preclinical Models for Evaluating Antioxidant Peptides

Model Type Examples Purpose of Investigation Key Outcomes Measured Citation
In Vitro (Cell-based) Human dermal fibroblasts, Keratinocytes, HepG2 cellsTo assess direct cellular effects and mechanisms of action.Cell viability, ROS levels, antioxidant enzyme activity, gene expression (e.g., Nrf2). nih.govnih.govmdpi.com
In Vivo (Non-human) Mice, Rats (e.g., models of induced oxidative stress)To evaluate efficacy and biological response in a whole organism.Tissue damage markers, levels of antioxidant enzymes in tissues, inflammatory markers. nih.govmdpi.com

This table outlines general preclinical models used for antioxidant peptides, as specific studies on "this compound" were not identified.

Challenges and Future Research Directions for Antioxidant Peptide a Acetate

Scalable and Sustainable Production Methodologies

A significant challenge in the commercialization of antioxidant peptides is the development of scalable and sustainable production methods that are also cost-effective. nih.govresearchgate.net While chemical synthesis is a common method for producing peptides, it can be expensive, especially for longer sequences, and may generate considerable waste, posing environmental concerns. researchgate.netresearchgate.net Industrial-scale production is often hampered by high costs and low yields. nih.gov28skincare.com

Future research is focused on several key areas to address these issues:

Enzymatic Hydrolysis and Microbial Fermentation: These methods are preferred for producing antioxidant peptides from various food-derived protein sources due to their GRAS (Generally Recognized as Safe) nature. nih.gov28skincare.com However, optimizing these processes for higher yield and bioactivity remains a challenge. nih.gov

Emerging Processing Technologies: Novel technologies such as high-pressure processing, microwave-assisted extraction, and pulsed electric field technology are being explored to improve the efficiency of conventional hydrolysis methods. nih.gov

Precision Fermentation: This technology utilizes genetically engineered microorganisms to produce specific high-value compounds like peptides. mdpi.com It offers a sustainable and scalable alternative to traditional extraction from plant or animal sources, minimizing environmental impact and ensuring a consistent supply. mdpi.com

Bioinformatics and In Silico Approaches: Computational tools can be used to identify potent antioxidant peptide sequences within proteins before experimental work begins, making the discovery process more efficient. biorbyt.com

Table 1: Comparison of Production Methods for Antioxidant Peptides

Production MethodAdvantagesDisadvantagesFuture Research Focus
Chemical Synthesis High purity, can incorporate non-natural amino acids. nih.govExpensive, especially for long peptides; potential for significant chemical waste. researchgate.netresearchgate.netDeveloping more efficient and "green" synthesis protocols with minimal waste. researchgate.net
Enzymatic Hydrolysis GRAS status, utilizes natural protein sources. nih.gov28skincare.comLow yield and bioactivity can be a challenge. nih.govOptimization of enzyme selection and hydrolysis conditions; use of emerging processing technologies to enhance efficiency. nih.gov
Microbial Fermentation Sustainable, can utilize food industry byproducts. 28skincare.comVariability in peptide activity, challenges in purification. nih.govStrain improvement for higher productivity; development of efficient purification techniques.
Precision Fermentation Highly scalable and sustainable, consistent product quality. mdpi.comHigh initial development costs, regulatory hurdles.Engineering of microbial strains for enhanced peptide production; optimization of fermentation conditions.

Comprehensive Elucidation of Complex Biological Mechanisms

While it is known that antioxidant peptides can scavenge free radicals and chelate pro-oxidative metals, their precise and complex biological mechanisms of action are not yet fully understood. researchgate.net The antioxidant activity of these peptides is not limited to direct chemical interactions but also involves the modulation of cellular signaling pathways. researchgate.netfacerealityskincare.com

Future research will need to focus on:

Signaling Pathway Analysis: Investigating the interaction of antioxidant peptides with key signaling pathways such as the Keap1-Nrf2/ARE, PI3K/Akt/mTOR, and NF-κB pathways is crucial to understanding their cytoprotective effects. facerealityskincare.comnih.govmdpi.com

Mitochondria-Targeted Effects: A growing area of interest is the development of peptides that specifically target mitochondria to scavenge reactive oxygen species (ROS) at their primary site of production. facerealityskincare.com

In Vivo Studies: While many studies are conducted in vitro, more comprehensive in vivo studies using animal models are needed to understand the physiological effects and mechanisms of antioxidant peptides in a whole-organism context. mdpi.com

Advanced Peptide Engineering and Design for Enhanced Efficacy and Specificity

The efficacy and specificity of naturally derived antioxidant peptides can be further improved through advanced engineering and design strategies. nih.gov The amino acid sequence and the three-dimensional structure of a peptide are critical determinants of its antioxidant activity. nih.gov

Key future research directions include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Using computational models to predict the antioxidant activity of peptides based on their structure can accelerate the design of more potent synthetic peptides. mdpi.com

Incorporation of Non-Natural Amino Acids: Replacing certain amino acids with their D-isomers or other non-natural variants can enhance peptide stability against enzymatic degradation. nih.govmdpi.com

Peptide Cyclization: Cyclizing peptides can increase their stability and resistance to proteases by reducing their conformational flexibility. nih.gov

Strategies for Improving Bioavailability and Stability in Complex Systems

A major hurdle for the therapeutic application of antioxidant peptides is their low bioavailability and stability in the gastrointestinal tract and bloodstream. mdpi.comnih.gov They are susceptible to degradation by proteases, which limits their effectiveness when administered orally. nih.gov

Strategies to overcome these limitations include:

Chemical Modifications: As mentioned, substituting L-amino acids with D-amino acids, hydrocarbon stapling, and modifying the N- and C-termini can improve resistance to enzymatic degradation. mdpi.com

Encapsulation Technologies: Encapsulating peptides in protective matrices like liposomes, nanoparticles, or polymeric micelles can shield them from harsh environmental conditions and enzymatic degradation, thereby improving their stability and bioavailability. nih.gov

Formulation Optimization: The addition of buffering agents and stabilizing agents such as sugars and polyols can help maintain the integrity and activity of peptides in formulations. nih.gov

Table 2: Strategies to Enhance Bioavailability and Stability of Antioxidant Peptides

StrategyDescriptionPotential Advantages
Chemical Modification Altering the peptide's chemical structure, such as amino acid substitution or terminal modifications. mdpi.comIncreased resistance to enzymatic degradation, potentially longer half-life. mdpi.com
Encapsulation Enclosing the peptide within a protective carrier system like liposomes or nanoparticles. nih.govProtection from degradation, controlled release, potential for targeted delivery. nih.gov
Formulation with Stabilizers Incorporating agents like sugars, polyols, or surfactants into the peptide formulation. nih.govPrevention of aggregation, oxidation, and protease degradation. nih.gov

Development of Targeted Delivery Systems

For many applications, it is desirable to deliver antioxidant peptides to specific tissues or cells to maximize their therapeutic effect and minimize potential off-target effects. The development of targeted delivery systems is a key area of future research.

Promising approaches include:

Peptide-Drug Conjugates (PDCs): Covalently linking an antioxidant peptide to a targeting moiety that recognizes specific receptors on the surface of target cells can enhance delivery efficiency.

Functionalized Nanocarriers: Decorating the surface of nanocarriers (e.g., liposomes, nanoparticles) with targeting ligands such as antibodies or specific peptides can guide the encapsulated antioxidant peptide to the desired site of action. 28skincare.com This active targeting can improve drug accumulation in tumors, for example.

Integration of Multi-Omics and Systems Biology Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological effects of antioxidant peptides, it is necessary to move beyond single-endpoint analyses. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level perspective.

Future research should focus on:

Multi-Omics Data Integration: Combining data from different omics platforms can provide a holistic view of the cellular response to antioxidant peptide treatment, revealing complex molecular interactions and regulatory networks.

Systems Biology Modeling: Developing computational models based on multi-omics data can help to predict the effects of antioxidant peptides and to understand the dynamic interplay of various biological pathways. This approach can lead to a more complete picture of how these peptides function within a biological system.

Exploration of Synergistic Effects with Other Bioactive Compounds

Antioxidant peptides may exhibit enhanced efficacy when used in combination with other bioactive compounds. Investigating these synergistic interactions could lead to the development of more potent functional foods and therapeutic formulations. facerealityskincare.com

Areas for future exploration include:

Peptide-Polyphenol Interactions: Polyphenols are well-known antioxidants, and their interaction with peptides could lead to synergistic effects. However, these interactions can be complex and may also lead to inhibitory effects, warranting further investigation.

Combinations with Vitamins and Minerals: The antioxidant effects of peptides may be enhanced in the presence of antioxidant vitamins (e.g., Vitamin C, Vitamin E) and minerals. mdpi.com

Formulations with Other Peptides: Combining different antioxidant peptides may result in synergistic effects, where the total antioxidant activity is greater than the sum of the individual activities. facerealityskincare.com

Q & A

Q. What analytical methods are recommended for quantifying acetate content in Antioxidant Peptide A acetate, and how are they validated?

To determine acetate content, ion-exchange chromatography coupled with conductivity detection is widely used. A validated protocol involves adjusting the mobile phase pH to 3.0 using phosphoric acid and sodium hydroxide, followed by comparison against USP-grade acetic acid reference standards . Method validation requires assessing linearity (R² > 0.99), precision (RSD < 2%), and recovery rates (95–105%) through triplicate analyses. Technical replicates and calibration curves across physiologically relevant concentrations (0.1–10 mM) are critical to minimize matrix interference .

Q. How does the choice of salt form (e.g., acetate vs. TFA) impact in vitro assays for Antioxidant Peptide A?

The TFA salt form may induce cytotoxicity in cell-based assays due to residual trifluoroacetic acid (>1%), which disrupts membrane integrity. Switching to acetate salt via ion-exchange resin purification reduces TFA content to <1%, as confirmed by LC-MS. For assays involving primary cells or sensitive models (e.g., neuronal cultures), acetate is preferred. Purity >98% (HPLC-grade) is recommended to avoid confounding results from truncated peptides .

Q. What standardized assays are used to evaluate the antioxidant activity of this compound?

Common assays include:

  • DPPH Radical Scavenging : Measures IC₅₀ (peptide concentration achieving 50% radical inhibition) at 517 nm .
  • ORAC (Oxygen Radical Absorbance Capacity) : Quantifies area under the fluorescence decay curve using Trolox equivalents .
  • FRAP (Ferric Reducing Antioxidant Power) : Measures Fe³⁺ to Fe²⁺ reduction at 593 nm .

    Data should be normalized to peptide concentration (µM) and compared to positive controls (e.g., ascorbic acid) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo antioxidant efficacy data for this compound?

Contradictions often arise from bioavailability differences. In vitro models (e.g., cell-free assays) may overestimate activity due to absent metabolic degradation. To address this:

  • Conduct pharmacokinetic studies measuring plasma half-life and tissue distribution via radiolabeled peptides.
  • Use ex vivo models (e.g., hepatic tissue homogenates) to assess peptide stability under physiological conditions .
  • Apply multi-omics approaches (proteomics/metabolomics) to identify peptide degradation products and their residual activity .

Q. What experimental design considerations are critical for optimizing enzymatic hydrolysis to generate this compound?

Key factors include:

  • Enzyme Selection : Alcalase and trypsin yield higher antioxidant peptide fractions compared to pepsin, as shown in Table 5 .
  • Hydrolysis Parameters : Optimize pH (7.0–9.0 for serine proteases), temperature (50–60°C), and substrate-to-enzyme ratio (4:1 to 10:1 w/w) .
  • Post-Hydrolysis Processing : Ultrafiltration (3–10 kDa cut-off) enriches bioactive peptides, while MALDI-TOF/MS confirms molecular weight distribution .

Q. How should researchers address method uncertainty in quantifying this compound in complex matrices (e.g., biological fluids)?

Uncertainty arises from biological variability (e.g., inter-individual differences) and technical limitations (e.g., LC-MS/MS sensitivity). Mitigation strategies include:

  • Nested Replication : Combine biological (n ≥ 6) and technical (n = 3) replicates to partition variance components .
  • Internal Standardization : Use stable isotope-labeled analogs (e.g., ¹³C-labeled peptide) for absolute quantification .
  • Robust Calibration : Validate linear dynamic range against matrix-matched standards to account for ion suppression .

Q. What regulatory guidelines govern preclinical validation of this compound for therapeutic applications?

Follow FDA draft guidance for complex generics (peptides), which emphasizes:

  • Bioequivalence Studies : Comparative pharmacokinetics (Cₘₐₓ, AUC) against reference peptides.
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) to assess acetate dissociation .
  • CMC Documentation : Detailed characterization of critical quality attributes (CQAs), including peptide sequence (via Edman degradation) and counterion stoichiometry .

Methodological Resources

  • Antioxidant Assay Protocols : Refer to Samaranayaka & Li-Chan (2011) for standardized ORAC and FRAP methodologies .
  • Synthesis Optimization : Balaev et al. (2014) provide a scalable liquid-phase synthesis protocol achieving >99% purity .
  • Regulatory Compliance : Stern et al. (2024) outline FDA-compliant bioanalytical validation frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.